(R)-4-(1-Aminoethyl)phenol hydrochloride
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Overview
Description
®-4-(1-Aminoethyl)phenol hydrochloride is a chiral compound with significant importance in various scientific fields It is a derivative of phenol, featuring an aminoethyl group attached to the fourth position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)phenol hydrochloride typically involves the asymmetric reduction of the corresponding ketone precursor. One common method is the catalytic asymmetric hydrogenation of 4-acetylphenol using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of ®-4-(1-Aminoethyl)phenol hydrochloride may involve the use of engineered transaminase enzymes. These biocatalysts can convert 4-hydroxyacetophenone to the desired chiral amine with high enantiomeric excess and yield .
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminoethyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
®-4-(1-Aminoethyl)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-4-(1-Aminoethyl)phenol hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- ®-3-(1-Aminoethyl)phenol hydrochloride
- (S)-4-(1-Aminoethyl)phenol hydrochloride
- 4-(1-Aminoethyl)phenol
Uniqueness
®-4-(1-Aminoethyl)phenol hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomers or positional isomers. This specificity makes it a valuable compound for studying enantioselective interactions in biological systems .
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDFWZASJWHBCZ-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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